REACTION_CXSMILES
|
[Br:1]Br.[O:3]([C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[Br:1][C:7]1[CH:6]=[CH:5][C:4]([O:3][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[CH:13]=[O:14])=[CH:9][CH:8]=1
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Name
|
|
Quantity
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0.06 mol
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Type
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reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
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O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After the addition
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Type
|
WAIT
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Details
|
the reaction was continued for a further 3 hours at the same temperature
|
Duration
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3 h
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Type
|
DISTILLATION
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Details
|
The unreacted bromine was distilled off under reduced pressure from the reaction system
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |